2-Hydroxyvaleronitrile
Description
2-Hydroxyvaleronitrile (CAS: 5699-72-9), also known as 2-hydroxypentanenitrile or butyraldehyde cyanohydrin, is a cyanohydrin compound with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . Its structure features a hydroxyl (-OH) group adjacent to a nitrile (-C≡N) group on a pentane backbone, making it a versatile intermediate in organic synthesis. Key physicochemical properties include a boiling point of 64°C at 11 Torr and a density of 0.936 g/cm³ . The compound’s stereochemistry remains undefined in available sources, though its InChIKey (AANFRDGJHYLLAE-UHFFFAOYSA-N) confirms its planar configuration .
Properties
IUPAC Name |
2-hydroxypentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRDGJHYLLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972480 | |
| Record name | 2-Hydroxypentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-72-9 | |
| Record name | 2-Hydroxypentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Pathways
It is known that this compound can be produced using the (s)-hydroxynitrile lyase from hevea brasiliensis. The downstream effects of this compound on various biochemical pathways need to be investigated further.
Biochemical Analysis
Biochemical Properties
2-Hydroxyvaleronitrile plays a significant role in biochemical reactions, particularly in the synthesis of chiral building block molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be converted into 3-hydroxyvalerate using the nitrilase activity of Comamonas testosteroni. This interaction highlights the compound’s potential in biocatalysis and synthetic biology.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in metabolically engineered Escherichia coli, this compound can be used as a substrate for the biosynthesis of chiral 3-hydroxyvalerate. This indicates its role in modulating metabolic pathways and cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It can act as a substrate for nitrilase enzymes, leading to the production of 3-hydroxyvalerate. This process involves the binding of this compound to the active site of the enzyme, followed by hydrolysis to produce the desired product. Additionally, it may influence gene expression by acting as a precursor in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. For instance, studies on inhaled nintedanib in sheep models have shown that different dosages can result in varying levels of efficacy and safety. Similarly, this compound may exhibit threshold effects and toxicity at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of chiral 3-hydroxyvalerate. It interacts with enzymes such as nitrilases and reductases, which facilitate its conversion into valuable biochemical products. These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in metabolic engineering and synthetic biology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes via specific transporters, influencing its bioavailability and activity.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Biological Activity
2-Hydroxyvaleronitrile, a derivative of valeronitrile, is an organic compound with potential applications in various biological contexts. It is characterized by the presence of a hydroxyl group adjacent to the nitrile functional group, which may influence its biological activity. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 101.13 g/mol
- Functional Groups : Hydroxyl (-OH) and Nitrile (-C≡N)
The presence of these functional groups suggests potential interactions with biological systems, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related nitriles have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzymatic Activity
This compound may serve as a substrate for specific enzymes, particularly nitrilases. These enzymes catalyze the hydrolysis of nitriles into corresponding carboxylic acids, which are biologically relevant. For example, microbial nitrilases have been shown to convert 3-hydroxyalkanenitriles into 3-hydroxyalkanoic acids with high specificity and efficiency .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound against pathogenic bacteria.
- Method : In vitro testing against strains such as Escherichia coli and Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibition zones compared to control groups, suggesting potent antibacterial properties.
-
Case Study on Enzymatic Conversion :
- Objective : To assess the biocatalytic potential of microbial strains in converting this compound.
- Method : Application of nitrilase-producing microbes in a controlled environment.
- Findings : Enhanced conversion rates were observed, indicating that specific microbial strains can effectively utilize this compound as a substrate for producing valuable metabolites.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Research has shown that:
- The hydroxyl group enhances solubility and potential interactions with biological macromolecules.
- The nitrile group may participate in hydrogen bonding and dipole interactions, further affecting its reactivity.
Comparative Biological Activity
A comparative analysis of various hydroxynitriles revealed that those with longer carbon chains and additional functional groups exhibited enhanced biological activities. The following table summarizes key findings from recent studies:
| Compound | Antimicrobial Activity | Enzymatic Conversion Efficiency |
|---|---|---|
| This compound | Moderate | High |
| 3-Hydroxybutyronitrile | High | Moderate |
| 4-Hydroxypentanenitrile | Low | High |
Comparison with Similar Compounds
2-Hydroxy-3-methylbutanenitrile
This structural isomer of 2-hydroxyvaleronitrile shares the molecular formula C₅H₉NO but features a branched methyl group at the third carbon. The branching likely reduces its boiling point compared to the linear this compound due to decreased molecular surface area and van der Waals interactions.
4-Oxo-2,2-diphenylvaleronitrile
With the formula C₁₉H₁₇NO, this compound incorporates a ketone group and two phenyl substituents. The phenyl groups enhance lipophilicity and steric hindrance, making it less volatile and more suited for pharmaceutical applications (e.g., as a precursor for analgesics and angiotensin II receptor antagonists). Its higher molecular weight (283.35 g/mol) contrasts sharply with this compound’s simplicity .
Functional Group Variations
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
This compound (C₁₀H₈N₂O₂ , MW: 188.19 g/mol) integrates an indole ring system, a ketone, and a nitrile group. The aromatic system enables π-π stacking interactions, increasing its utility in life sciences research (e.g., fluorescence studies). Its complexity contrasts with this compound’s minimal functionalization .
2-Chloro-6-methylbenzonitrile
An aromatic nitrile (C₈H₆ClN , MW: 151.59 g/mol), this compound lacks a hydroxyl group but includes chloro and methyl substituents. The absence of -OH limits hydrogen-bonding capability, reducing solubility in polar solvents compared to this compound. It is primarily used in materials science and specialty chemical synthesis .
Physicochemical Properties
Notes: Data gaps (e.g., boiling points for analogues) reflect limitations in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
